molecular formula C18H25NO3 B1325700 Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate CAS No. 898771-04-5

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate

Cat. No.: B1325700
CAS No.: 898771-04-5
M. Wt: 303.4 g/mol
InChI Key: VBLZGUDBCSCOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol

Scientific Research Applications

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of synthetic cathinones.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate typically involves the reaction of 3-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate involves its interaction with various molecular targets and pathways. As a synthetic cathinone, it is believed to affect the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate: Similar in structure but with a different substitution pattern on the pyrrolidine ring.

    Other Synthetic Cathinones: Compounds like methylone, mephedrone, and methcathinone share similar stimulant properties but differ in their chemical structures and specific effects.

Uniqueness

Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ester functional group.

Properties

IUPAC Name

ethyl 5-oxo-5-[3-(pyrrolidin-1-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLZGUDBCSCOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643231
Record name Ethyl 5-oxo-5-{3-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-04-5
Record name Ethyl δ-oxo-3-(1-pyrrolidinylmethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-{3-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.